molecular formula C17H13Cl2NO2S B3006995 2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole CAS No. 339105-00-9

2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole

Cat. No.: B3006995
CAS No.: 339105-00-9
M. Wt: 366.26
InChI Key: RFWLAYKSDZBUSD-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C17H13Cl2NO2S and its molecular weight is 366.26. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

This compound and its derivatives have been studied for their molecular structures and spectroscopic data using quantum chemical methods. The properties like bond length, bond angle, intramolecular charge transfer, and molecular electrostatic potential have been calculated. These studies assist in understanding the biological effects based on molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Synthesis for Antimicrobial Agents

The synthesis of derivatives from related compounds, like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, has shown potential as antimicrobial agents. These derivatives have demonstrated moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Novel Inhibitors in Medicine

Studies have identified (Methoxyalkyl)thiazoles as novel inhibitors with anti-inflammatory properties, specifically as 5-lipoxygenase inhibitors. These compounds are not redox agents nor iron chelators, indicating a unique mechanism of action. The structure-activity relationship studies in this area highlight the importance of specific molecular groups for achieving high potency in medical applications (Bird, Bruneau, Crawley, Edwards, Foster, Girodeau, Kingston, & McMillan, 1991).

Anticancer and Antimicrobial Activity Studies

The bioactive molecule 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol has been characterized for its potential in anticancer and antimicrobial applications. Molecular docking studies are used to identify its interactions with different proteins, offering insights into its biological activity (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Corrosion Inhibition Studies

Thiazole derivatives have been studied for their potential as corrosion inhibitors. Quantum chemical parameters and molecular dynamics simulations have been used to predict their effectiveness in protecting metal surfaces, such as iron, from corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate safety measures, such as wearing gloves and eye protection, when handling it .

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S/c18-13-6-7-16(19)12(8-13)10-22-17-20-9-15(23-17)11-21-14-4-2-1-3-5-14/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWLAYKSDZBUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CN=C(S2)OCC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.